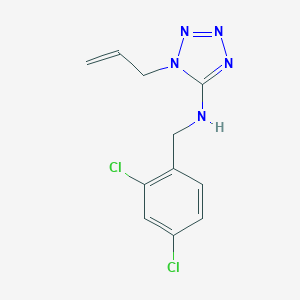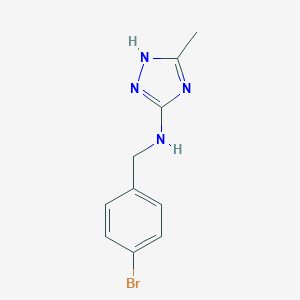
1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine, also known as MTA or 4-MTA, is a synthetic compound that belongs to the amphetamine class of drugs. It is a potent and selective serotonin releasing agent (SSRA) that is used in scientific research to study the effects of serotonin on the brain and behavior. MTA has been found to have a unique pharmacological profile that makes it a valuable tool for investigating the role of serotonin in various physiological and pathological processes.
Mecanismo De Acción
1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine works by selectively releasing serotonin from nerve terminals in the brain. It does this by binding to the serotonin transporter (SERT) and inducing the release of serotonin from vesicles in the presynaptic neuron. 1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine also inhibits the reuptake of serotonin by the presynaptic neuron, leading to increased levels of serotonin in the synaptic cleft. This increase in serotonin levels has been found to produce a range of physiological and behavioral effects, including increased locomotor activity, decreased anxiety, and improved mood.
Biochemical and Physiological Effects:
1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine has been found to produce a range of biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine and norepinephrine in addition to serotonin, leading to increased locomotor activity and other stimulant effects. 1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine has also been found to decrease anxiety and improve mood, possibly through its effects on serotonin and other neurotransmitter systems. However, 1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine has also been found to have potential toxic effects on the brain and other organs, and its long-term effects on human health are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine has several advantages as a research tool, including its selectivity for serotonin release and its ability to produce a range of physiological and behavioral effects. It is also relatively easy to administer and has a relatively long duration of action compared to other serotonin releasing agents. However, 1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine also has several limitations, including its potential toxicity and the need for specialized equipment and expertise to synthesize and administer the compound. It is also not approved for human use and is classified as a controlled substance in many countries.
Direcciones Futuras
There are several potential future directions for research on 1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine and related compounds. One area of interest is the development of new serotonin releasing agents with improved selectivity and safety profiles. Another area of interest is the use of 1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine and related compounds in the treatment of psychiatric and neurological disorders, such as depression, anxiety, and Parkinson's disease. Finally, further research is needed to better understand the long-term effects of 1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine on human health and to develop strategies for minimizing potential toxic effects.
Métodos De Síntesis
1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine can be synthesized by a multistep process that involves the reaction of 4-methoxyphenylacetic acid with pyridine to form 1-(pyridin-4-yl)ethanone. This intermediate is then reacted with 2,4,5-trimethoxybenzylamine to form the final product, 1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine. The synthesis of 1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine requires specialized equipment and expertise, and should only be attempted by experienced chemists.
Aplicaciones Científicas De Investigación
1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine is primarily used in scientific research to study the role of serotonin in the brain and behavior. It has been found to have a unique pharmacological profile that makes it a valuable tool for investigating the mechanisms of serotonin release and reuptake, as well as the effects of serotonin on various physiological and pathological processes. 1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine has been used in studies of depression, anxiety, addiction, and other psychiatric disorders, as well as in studies of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propiedades
Fórmula molecular |
C16H20N2O3 |
|---|---|
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
1-pyridin-4-yl-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C16H20N2O3/c1-19-14-9-16(21-3)15(20-2)8-13(14)11-18-10-12-4-6-17-7-5-12/h4-9,18H,10-11H2,1-3H3 |
Clave InChI |
ZXAVPJASDZXPQI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1CNCC2=CC=NC=C2)OC)OC |
SMILES canónico |
COC1=CC(=C(C=C1CNCC2=CC=NC=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276609.png)
![N-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276610.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-N-(5-methyl-1H-1,2,4-triazol-3-yl)amine](/img/structure/B276611.png)

![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine](/img/structure/B276615.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-methylamine](/img/structure/B276617.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B276619.png)
methanamine](/img/structure/B276621.png)
![N-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine](/img/structure/B276622.png)
![2-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]ethanol](/img/structure/B276624.png)
![N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine](/img/structure/B276625.png)
![{2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B276626.png)
![3-[(4-Chlorocinnamyl)amino]-4-methoxybenzoic acid](/img/structure/B276627.png)